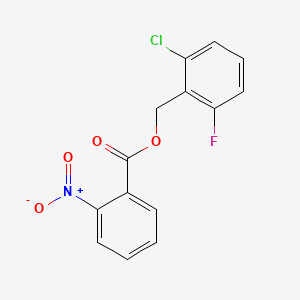
2-chloro-6-fluorobenzyl 2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluorobenzyl 2-nitrobenzoate, also known as CF3, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology and medicinal chemistry. CF3 is a nitrobenzoate derivative that contains both a chloro and a fluoro substituent on the benzyl ring. It has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-6-fluorobenzyl 2-nitrobenzoate is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. 2-chloro-6-fluorobenzyl 2-nitrobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to bind to the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
2-chloro-6-fluorobenzyl 2-nitrobenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. 2-chloro-6-fluorobenzyl 2-nitrobenzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-chloro-6-fluorobenzyl 2-nitrobenzoate has been shown to increase the levels of dopamine in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-6-fluorobenzyl 2-nitrobenzoate has several advantages as a compound for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for use in experiments. 2-chloro-6-fluorobenzyl 2-nitrobenzoate has also been found to exhibit a range of biological activities, making it a versatile compound for use in a variety of experiments. However, the synthesis of 2-chloro-6-fluorobenzyl 2-nitrobenzoate is a complex process that requires specialized equipment and expertise, which may limit its use in some labs.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-6-fluorobenzyl 2-nitrobenzoate. One area of interest is the development of new drugs based on the structure of 2-chloro-6-fluorobenzyl 2-nitrobenzoate. Researchers may also investigate the potential applications of 2-chloro-6-fluorobenzyl 2-nitrobenzoate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research may be conducted to better understand the mechanism of action of 2-chloro-6-fluorobenzyl 2-nitrobenzoate and its effects on the body.
Métodos De Síntesis
The synthesis of 2-chloro-6-fluorobenzyl 2-nitrobenzoate involves a multi-step process that begins with the reaction between 2-chloro-6-fluorobenzyl alcohol and 2-nitrobenzoyl chloride. This reaction yields the intermediate product, which is then subjected to further reactions to produce the final product. The synthesis of 2-chloro-6-fluorobenzyl 2-nitrobenzoate is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Aplicaciones Científicas De Investigación
2-chloro-6-fluorobenzyl 2-nitrobenzoate has been the subject of numerous scientific studies due to its potential applications in the field of pharmacology and medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 2-chloro-6-fluorobenzyl 2-nitrobenzoate has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO4/c15-11-5-3-6-12(16)10(11)8-21-14(18)9-4-1-2-7-13(9)17(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSLSQMOVCGFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=C(C=CC=C2Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B5832088.png)
![(2-chloro-4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5832102.png)
![2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole](/img/structure/B5832103.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5832106.png)
![N-[2-(4-morpholinyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5832108.png)



![9-methoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B5832141.png)
![N-[(4-morpholinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5832145.png)
![(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5832150.png)